molecular formula C6H9N3O B1293136 2-(1H-pyrazol-1-yl)propanamide CAS No. 1172715-34-2

2-(1H-pyrazol-1-yl)propanamide

Cat. No. B1293136
CAS RN: 1172715-34-2
M. Wt: 139.16 g/mol
InChI Key: CVZRDDTXGDTKOJ-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)propanamide, also known as Pyrazolam, is a synthetic compound used in scientific research. It is a member of the pyrazolam family, which are derivatives of the pyrazole group of compounds. Pyrazolam has a wide range of applications in scientific research and is used for a variety of purposes, including as a molecular probe for studying enzyme mechanisms, as a ligand for studying protein-protein interactions, and as a tool for studying the structure and function of proteins. In addition, Pyrazolam has been used in laboratory experiments to study the effects of various drugs on the central nervous system.

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of derivatives of 2-(1H-pyrazol-1-yl)propanamide and their biological evaluation has been a topic of research. For instance, the synthesis of N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides and propanamines has been described. These compounds showed significant sedative, local anesthetic activities, and platelet antiaggregating activity in vitro, along with moderate analgesic and antiinflammatory activities in mice and rats (Bondavalli et al., 1990). Similarly, other derivatives showed notable hypotensive, antiarrhythmic, and antiinflammatory activities in animal models (Bruno et al., 1991).

Chemical Properties and Reactions

Research on the chemical properties and reactions of this compound has led to the discovery of new derivatives. For example, palladium(II) chloride complexes with 3-(pyrazol-1-yl)propanamide (PPA) and related ligands have been synthesized. These complexes exhibited varied coordination and hydrogen-bonded chain formations, demonstrating the versatility of PPA-type ligands (Palombo et al., 2019).

Application in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized for potential therapeutic applications. For instance, novel aryl pyrazol-1-yl-propanamides were designed as selective androgen receptor degraders (SARDs) and pan-antagonists, showing promise in the treatment of Enzalutamide-Resistant Prostate Cancer (He et al., 2020).

Synthesis and Antimicrobial Activity

The synthesis of pyrazole-imidazole-triazole hybrids and their antimicrobial evaluation has been another area of interest. These compounds demonstrated significant antimicrobial potency, with some showing higher effectiveness than reference drugs in combating certain pathogens (Punia et al., 2021).

Future Directions

Future research could focus on the synthesis of new pyrazole derivatives, including “2-(1H-pyrazol-1-yl)propanamide”, and their potential applications in various fields such as medicinal chemistry, drug discovery, and coordination chemistry .

Biochemical Analysis

Biochemical Properties

2-(1H-pyrazol-1-yl)propanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, which regulate phosphorylation and dephosphorylation processes. These interactions can influence the activity of these enzymes, thereby affecting cellular metabolism and signaling pathways . Additionally, this compound can bind to specific proteins, altering their conformation and function, which may lead to changes in cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression . This modulation can result in altered cellular responses, such as proliferation, differentiation, and apoptosis. Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound has been shown to inhibit certain kinases, leading to reduced phosphorylation of target proteins . This inhibition can affect downstream signaling pathways and cellular responses. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products can also have biological activity, which may influence experimental outcomes. Long-term studies have shown that this compound can have sustained effects on cellular processes, such as prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. These interactions can lead to changes in metabolite levels and overall cellular metabolism. Additionally, this compound can affect the production of secondary metabolites, which may have further biological implications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It has been observed to interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the localization and accumulation of this compound within different cellular compartments, affecting its activity and function .

properties

IUPAC Name

2-pyrazol-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5(6(7)10)9-4-2-3-8-9/h2-5H,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZRDDTXGDTKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.